molecular formula C16H17N5O4S B2685309 2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide CAS No. 1207010-13-6

2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide

Cat. No.: B2685309
CAS No.: 1207010-13-6
M. Wt: 375.4
InChI Key: SXRTVOHLQMONDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a potent and selective agonist for the orphan G protein-coupled receptor GPR52 . GPR52 is a promising non-dopaminergic target for psychiatric disorders due to its high expression in the striatum and its ability to modulate key neurotransmitter systems. Research with this compound is focused on investigating novel therapeutic pathways for schizophrenia , as GPR52 activation is hypothesized to counteract hyperdopaminergic and hypoglutamatergic states associated with the disease, addressing positive, negative, and cognitive symptoms. Its value to researchers lies in its utility as a chemical tool for validating GPR52's in vitro and in vivo functions , enabling critical studies in neuropharmacology and the development of new treatment strategies for central nervous system disorders.

Properties

IUPAC Name

2-(2,4-dimethoxyanilino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c1-9-18-14(25-21-9)7-17-15(22)12-8-26-16(20-12)19-11-5-4-10(23-2)6-13(11)24-3/h4-6,8H,7H2,1-3H3,(H,17,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRTVOHLQMONDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound through a detailed analysis of its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 350.41 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an oxadiazole moiety that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to the one have been evaluated for their ability to inhibit various cancer cell lines. The following table summarizes some findings related to the anticancer activity of thiazole derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHePG-235.58EGFR-TK inhibition
Compound BMCF-75.55Apoptosis induction
This compoundVarious (under investigation)TBDTBD

Preliminary results indicate that the compound may exhibit moderate to high activity against certain cancer cell lines, although specific IC50 values are still being determined.

Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents. In a study assessing various thiazole compounds, some demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

  • Substituent Effects : The presence of electron-donating groups (like methoxy groups) on the phenyl ring enhances anticancer activity by stabilizing the compound's interaction with target proteins.
  • Oxadiazole Moiety : The incorporation of an oxadiazole ring has been linked to improved solubility and bioavailability, which are essential for effective therapeutic action.
  • Thiazole Ring Contribution : The thiazole core is critical for maintaining biological activity; modifications at specific positions can significantly alter potency.

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study involving a series of thiazole derivatives, researchers synthesized multiple analogs and tested their efficacy against several cancer cell lines. One analog showed an IC50 value significantly lower than conventional chemotherapeutics, suggesting a promising lead for further development.

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of similar thiazole compounds. The results indicated that certain derivatives exhibited bactericidal effects comparable to existing antibiotics, highlighting their potential in treating resistant bacterial infections.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s 2,4-dimethoxyphenylamino group distinguishes it from analogs with simpler aryl (e.g., phenyl, thienyl) or benzyl substituents .
  • Oxadiazole vs. Other Heterocycles: The 3-methyl-1,2,4-oxadiazole moiety replaces bulkier groups (e.g., imidazolidinones in ), possibly improving metabolic stability compared to analogs with labile ester or amide linkages. Oxadiazoles are known for their bioisosteric properties and resistance to hydrolysis .
  • Carboxamide Linkage : The N-(oxadiazole-methyl) carboxamide group is structurally distinct from secondary amines (e.g., N-benzyl in ) or peptide-like chains (e.g., in ), which may influence target selectivity or pharmacokinetics.

Q & A

Q. What are the established synthetic strategies for preparing this thiazole-oxadiazole hybrid compound?

The synthesis typically involves coupling reactions between thiazole-4-carboxylic acid derivatives and amine-bearing oxadiazole moieties. Key steps include:

  • Carboxylic acid activation : Use coupling agents like EDCI/HOBt in DMF to activate the thiazole-4-carboxylic acid .
  • Amine coupling : React the activated acid with the oxadiazole-methylamine derivative under reflux (e.g., 60–80°C, 12–24 hours) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH) . Example yield range: 57–98% depending on substituents and reaction optimization .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., NH peaks at δ 10–12 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) .
  • HPLC : Assess purity (>95% threshold for biological assays) .
  • Melting point analysis : Consistency with literature values (e.g., 120–160°C for similar derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?

  • Substituent variation : Modify the 2,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) and the 3-methyl-oxadiazole moiety .
  • Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Data correlation : Use molecular docking to link substituent effects with target binding (e.g., tubulin or kinase inhibition) .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay standardization : Ensure consistent cell lines, incubation times (e.g., 48 vs. 72 hours), and solvent controls (DMSO concentration ≤0.1%) .
  • Purity verification : Re-test compounds with conflicting results using HPLC and NMR to rule out impurities .
  • Meta-analysis : Compare substituent effects across studies (e.g., methoxy vs. trifluoromethyl groups on potency) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate or acetate groups at the carboxamide or methoxy positions .
  • Nanoparticle formulation : Use PEGylated liposomes to enhance aqueous solubility .
  • Co-solvent systems : Test DMSO/PBS or Cremophor EL/ethanol mixtures for intraperitoneal administration .

Methodological Notes

  • Synthetic reproducibility : Always degas solvents (e.g., DMF) to prevent oxidation of sensitive intermediates .
  • Biological assay pitfalls : Account for thiazole compound fluorescence in MTT assays by including compound-only controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.